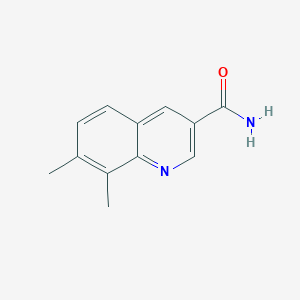
7,8-Dimethylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with two methyl groups at positions 7 and 8, and a carboxamide group at position 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) to form 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be converted to the carboxamide derivative through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and amidation reactions, optimized for yield and purity.
化学反应分析
Types of Reactions: 7,8-Dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
7,8-Dimethylquinoline-3-carboxamide has been explored for various scientific research applications:
作用机制
The mechanism of action of 7,8-Dimethylquinoline-3-carboxamide involves its interaction with various molecular targets. For instance, quinoline-3-carboxamides like laquinimod exert their effects by binding to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and modulation of immune responses . This interaction can inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
相似化合物的比较
Quinoline-3-carboxamide: Shares the quinoline core but lacks the methyl groups at positions 7 and 8.
2,4-Dimethylquinoline: Similar structure but without the carboxamide group.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: 7,8-Dimethylquinoline-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide functionality, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound for various applications in chemistry, biology, and medicine.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
7,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-9-5-10(12(13)15)6-14-11(9)8(7)2/h3-6H,1-2H3,(H2,13,15) |
InChI 键 |
DGDUQGRHKFWDRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















